1-Methyl-6-oxo-1,6-dihydropyridazine-4-carboxylic acid

Overview

Description

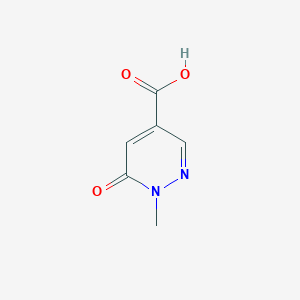

1-Methyl-6-oxo-1,6-dihydropyridazine-4-carboxylic acid is a heterocyclic compound with the molecular formula C6H6N2O3. It is characterized by a pyridazine ring, which is a six-membered ring containing two nitrogen atoms at positions 1 and 2.

Preparation Methods

The synthesis of 1-Methyl-6-oxo-1,6-dihydropyridazine-4-carboxylic acid can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of hydrazine derivatives with diketones can lead to the formation of the pyridazine ring. The reaction conditions typically involve heating the reactants in a suitable solvent, such as ethanol or acetic acid, and may require the presence of a catalyst to facilitate the cyclization process .

In industrial settings, the production of this compound may involve more scalable methods, such as continuous flow synthesis, which allows for better control over reaction parameters and yields .

Chemical Reactions Analysis

1-Methyl-6-oxo-1,6-dihydropyridazine-4-carboxylic acid undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include acidic or basic environments, varying temperatures, and the presence of catalysts to enhance reaction rates and selectivity .

Scientific Research Applications

1-Methyl-6-oxo-1,6-dihydropyridazine-4-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-Methyl-6-oxo-1,6-dihydropyridazine-4-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to the modulation of biochemical pathways involved in inflammation, oxidative stress, or cell proliferation . The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

1-Methyl-6-oxo-1,6-dihydropyridazine-4-carboxylic acid can be compared with other similar compounds, such as:

1-Methyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid: This compound has a similar structure but differs in the position of the carboxylic acid group, which can lead to different chemical and biological properties.

1-Methyl-6-oxo-1,6-dihydropyrimidine-4-carboxylic acid: This compound contains a pyrimidine ring instead of a pyridazine ring, resulting in distinct reactivity and applications.

The uniqueness of this compound lies in its specific ring structure and functional groups, which confer unique chemical and biological properties .

Biological Activity

1-Methyl-6-oxo-1,6-dihydropyridazine-4-carboxylic acid (CAS No. 1242458-46-3) is a heterocyclic compound with potential biological activity. Its molecular formula is , and it possesses a unique structure that may contribute to its pharmacological properties. This article reviews the available literature on the biological activity of this compound, focusing on its synthesis, mechanisms of action, and potential therapeutic applications.

Structural Characteristics

The structural formula of this compound is represented as follows:

- Molecular Formula :

- Molar Mass : 154.12 g/mol

- SMILES Notation : CN1C(=O)C=C(C=N1)C(=O)O

Antitumor Activity

Recent studies have indicated that derivatives of pyridazine compounds exhibit significant antitumor activities. For instance, compounds structurally related to this compound have demonstrated the ability to induce apoptosis in various cancer cell lines through mechanisms involving cell cycle arrest and autophagy modulation.

Case Study Example :

A study investigating the effects of similar pyridazine derivatives found that they could significantly inhibit cell proliferation in lung cancer cell lines (A549 and H460). The derivatives induced apoptosis by increasing reactive oxygen species (ROS) levels and altering the expression of key proteins involved in apoptosis and autophagy pathways .

| Compound | IC50 (µM) | Cell Line | Mechanism of Action |

|---|---|---|---|

| 9e | 3.83 | H460 | Induces apoptosis via ROS generation |

| 9p | 3.17 | A549 | Cell cycle arrest and apoptosis |

The proposed mechanisms for the biological activity of this compound include:

- Apoptosis Induction : Similar compounds have been shown to trigger apoptotic pathways in cancer cells by increasing levels of ROS and activating caspases.

- Cell Cycle Regulation : Studies indicate that these compounds can cause cell cycle arrest at various phases (G0/G1, S, G2/M), thereby inhibiting cancer cell proliferation.

- Autophagy Modulation : The expression of autophagy markers such as LC3 has been observed to increase in response to treatment with these compounds, suggesting a role in regulating cellular homeostasis during stress conditions.

Properties

IUPAC Name |

1-methyl-6-oxopyridazine-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6N2O3/c1-8-5(9)2-4(3-7-8)6(10)11/h2-3H,1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SGPJKIXGNKEFGJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=O)C=C(C=N1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

154.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.